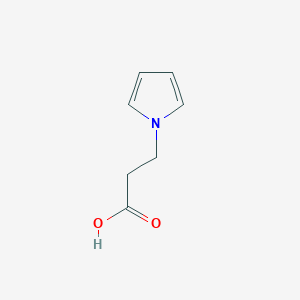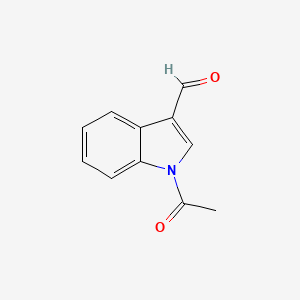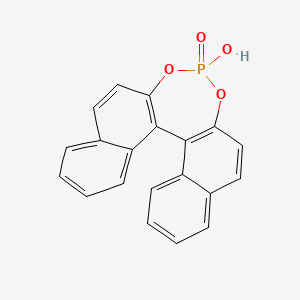![molecular formula C21H13Cl B1197165 6-(chloromethyl)benzo[a]pyrene CAS No. 49852-84-8](/img/structure/B1197165.png)
6-(chloromethyl)benzo[a]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(chloromethyl)benzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C21H13Cl. It is a chlorinated form of benzo(a)pyrene, which is known for its carcinogenic properties. This compound is of significant interest in environmental and health sciences due to its potential toxicological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)benzo[a]pyrene typically involves the chloromethylation of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group at the 6-position of the benzo(a)pyrene molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
Analyse Chemischer Reaktionen
Types of Reactions
6-(chloromethyl)benzo[a]pyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Products include benzo(a)pyrene-6-carboxaldehyde and benzo(a)pyrene-6-carboxylic acid.
Reduction: The major product is 6-methylbenzo(a)pyrene.
Substitution: Products vary depending on the nucleophile used, such as 6-azidomethylbenzo(a)pyrene or 6-cyanomethylbenzo(a)pyrene.
Wissenschaftliche Forschungsanwendungen
6-(chloromethyl)benzo[a]pyrene is primarily used in scientific research to study the mechanisms of PAH-induced carcinogenesis. Its applications include:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in cancer development and as a biomarker for PAH exposure.
Industry: Limited industrial applications, mainly used in research settings to understand environmental contamination and its effects.
Wirkmechanismus
The mechanism of action of 6-(chloromethyl)benzo[a]pyrene involves its metabolic activation to reactive intermediates that can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form reactive epoxides and diol epoxides that interact with DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
6-Methylbenzo(a)pyrene: A reduced form of 6-(chloromethyl)benzo[a]pyrene.
6-Azidomethylbenzo(a)pyrene: A substitution product of this compound.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which influences its reactivity and biological interactions. This compound serves as a valuable tool in studying the specific effects of chlorinated PAHs compared to their non-chlorinated counterparts.
Eigenschaften
CAS-Nummer |
49852-84-8 |
|---|---|
Molekularformel |
C21H13Cl |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
6-(chloromethyl)benzo[a]pyrene |
InChI |
InChI=1S/C21H13Cl/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2 |
InChI-Schlüssel |
FRHNMMRZSKOSOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CCl)C=CC5=CC=CC(=C54)C=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CCl)C=CC5=CC=CC(=C54)C=C3 |
Key on ui other cas no. |
123358-53-2 |
Synonyme |
6-(chloromethyl)benzo(a)pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 10,10-dioxo-4,5-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1197087.png)
![1,4-Methano-s-indacene-3a(1H)-carboxylic acid, 8a-[[[2,6-dideoxy-3,4-O-(1-methylethylidene)-beta-D-ribo-hexopyranosyl]oxy]methyl]-4-formyl-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (1R,3aR,4S,4aR,7R,7aR,8aS)-](/img/structure/B1197089.png)
![1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione](/img/structure/B1197091.png)

![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1197093.png)




![2-Nitro-1H-benzo[d]imidazole](/img/structure/B1197101.png)


![4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B1197104.png)
